Cas no 537667-89-3 (N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide)

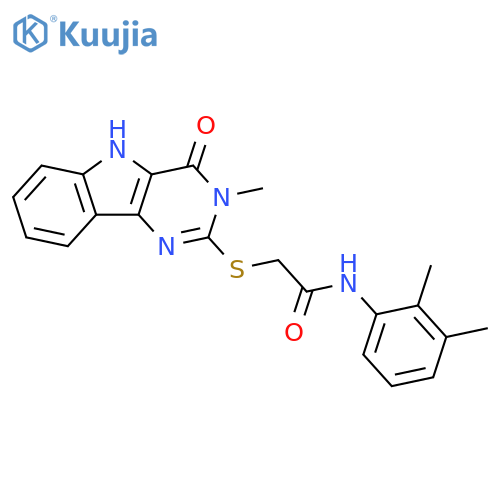

537667-89-3 structure

商品名:N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide

CAS番号:537667-89-3

MF:C21H20N4O2S

メガワット:392.474102973938

CID:6441669

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide

- Acetamide, 2-[(4,5-dihydro-3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-(2,3-dimethylphenyl)-

-

- インチ: 1S/C21H20N4O2S/c1-12-7-6-10-15(13(12)2)22-17(26)11-28-21-24-18-14-8-4-5-9-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)

- InChIKey: PKBJEESTYZIOKF-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C)=C1C)(=O)CSC1N(C)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.28±0.70(Predicted)

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0580-0024-40mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-3mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-5mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-4mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-25mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-2μmol |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-20mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-30mg |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-5μmol |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0024-10μmol |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |

537667-89-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

537667-89-3 (N-(2,3-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量